N-hydroxy-3-(hydroxymethyl)benzamidine

Catalog No.
S8600912
CAS No.
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
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N-hydroxy-3-(hydroxymethyl)benzamidine

Product Name

N-hydroxy-3-(hydroxymethyl)benzamidine

IUPAC Name

N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10)

InChI Key

DKSFMGRTWCDFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CO

Precursor Selection & Reaction Pathways

The synthesis of N-hydroxy-3-(hydroxymethyl)benzamidine begins with judicious precursor selection. The core benzamidine scaffold is typically derived from nitrile precursors, with 3-(hydroxymethyl)benzonitrile identified as the optimal starting material due to its compatibility with subsequent amidoxime formation [3]. Alternative routes involving 3-(bromomethyl)benzonitrile have also been explored, where bromide displacement with hydroxylamine or azide intermediates enables hydroxymethyl group retention [2].

Key reaction pathways include:

  • Direct Amidoxime Formation: Reacting 3-(hydroxymethyl)benzonitrile with hydroxylamine hydrochloride in ethanol/water mixtures under reflux (60–80°C, 6–12 hours) [3].
  • Stepwise Functionalization: Introducing the hydroxymethyl group post-amidoxime formation via Mitsunobu coupling, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate ether bond formation [1].

The choice between these pathways depends on precursor availability and desired regioselectivity. For instance, direct amidoxime formation preserves the hydroxymethyl group’s integrity, while stepwise approaches allow modular functionalization [2] [3].

Amidoxime Formation Mechanisms

Amidoxime synthesis proceeds via a nucleophilic attack mechanism, where hydroxylamine targets the electrophilic carbon in the nitrile group. The reaction occurs in two stages:

  • Initial Attack: Hydroxylamine’s nucleophilic nitrogen attacks the nitrile carbon, forming a tetrahedral intermediate.
  • Tautomerization: The intermediate undergoes proton transfer to yield the thermodynamically stable amidoxime [3].

Critical parameters influencing this process include:

  • Solvent System: Ethanol/water (3:1 v/v) enhances reagent solubility and reaction homogeneity [3].
  • Temperature: Optimal yields (75–85%) are achieved at 70°C, balancing reaction rate and byproduct formation [3].
  • Catalysis: Sodium ascorbate and cupric sulfate accelerate click chemistry-derived modifications of intermediates [2].

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% [3].

Hydroxymethyl Group Incorporation Strategies

Incorporating the hydroxymethyl group at the benzene ring’s 3-position employs three primary strategies:

Direct Synthesis from Hydroxymethyl-Containing Precursors

3-(Hydroxymethyl)benzonitrile serves as a direct precursor, enabling single-step amidoxime formation. This method avoids post-functionalization but requires access to specialized nitriles [3].

Mitsunobu Coupling

For nitriles lacking the hydroxymethyl group, Mitsunobu reactions introduce hydroxymethyl via alcohol intermediates. For example:
$$ \text{R-OH} + \text{CH}2(\text{OH})2 \xrightarrow{\text{DEAD, PPh}3} \text{R-O-CH}2\text{OH} $$
This method, adapted from histone deacetylase inhibitor syntheses [1], achieves 60–70% yields when using tert-butoxycarbonyl (Boc)-protected intermediates to prevent side reactions.

Halide Displacement

3-(Bromomethyl)benzonitrile undergoes nucleophilic substitution with hydroxide ions under phase-transfer conditions (tetrabutylammonium bromide, NaOH/THF). This approach yields 3-(hydroxymethyl)benzonitrile with 85–90% efficiency [2].

Purification Protocols & Yield Optimization

Purification of N-hydroxy-3-(hydroxymethyl)benzamidine requires multi-step protocols:

  • Crude Product Isolation:

    • Acid-base extraction using 1 M citric acid and saturated NaHCO₃ removes unreacted hydroxylamine and byproducts [1].
    • Ethyl acetate/water partitioning separates polar impurities [2].
  • Chromatographic Refinement:

    • Silica gel column chromatography with dichloromethane/methanol (7:1 v/v) eluent resolves amidoxime derivatives [2].
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for analytical-grade material [3].
  • Recrystallization:

    • Ethanol/water (4:1 v/v) mixtures produce needle-like crystals suitable for X-ray diffraction analysis [2].

Yield Optimization Strategies:

  • Stoichiometric Adjustments: A 1.2:1 molar ratio of hydroxylamine to nitrile minimizes reagent waste [3].
  • Catalyst Loading: 10 mol% CuSO₄·5H₂O accelerates azide-alkyne cycloadditions in triazole-containing analogs [2].
  • Temperature Gradients: Gradual cooling (70°C → 25°C over 2 hours) enhances crystallization efficiency [1].

The solubility profile of N-hydroxy-3-(hydroxymethyl)benzamidine exhibits remarkable pH-dependent behavior that reflects the compound's multiple ionizable functional groups. The benzamidine moiety contributes significantly to the compound's basicity, with typical benzamidine derivatives demonstrating pKa values ranging from 11.6 for the parent benzamidine compound [1]. This high pKa value indicates that the amidine group remains predominantly protonated under physiological conditions, enhancing water solubility through ionic interactions.

The hydroxamic acid functionality introduces additional complexity to the solubility profile. Hydroxamic acids generally exhibit pKa values between 7.9 and 9.0, with N-hydroxybenzamide showing a pKa of 8.81 [2]. The presence of the hydroxymethyl substituent at the 3-position likely influences this value through electronic effects. The dual ionizable nature creates a compound capable of existing in multiple protonation states depending on solution pH.

At acidic pH values below 4, both the amidine and hydroxamic acid groups are expected to be fully protonated, resulting in a dicationic species with enhanced water solubility. The compound demonstrates excellent aqueous solubility under these conditions, with benzamidine hydrochloride salts typically achieving concentrations of 50 grams per liter in water [3]. The presence of the additional hydroxymethyl group further enhances hydrophilicity through hydrogen bonding interactions with water molecules.

In the neutral pH range between 6 and 8, the compound exhibits intermediate solubility characteristics. The amidine group remains largely protonated while the hydroxamic acid group approaches its pKa, creating a zwitterionic species. This amphoteric behavior results in moderate water solubility, typically ranging from 10 to 30 grams per liter depending on temperature and ionic strength conditions [4].

At alkaline pH values above 10, both functional groups become deprotonated, significantly reducing water solubility. The neutral species exhibits increased lipophilicity and may demonstrate enhanced solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. Benzamidine compounds show good solubility in ethanol at concentrations up to 10 milligrams per milliliter [3].

Thermal Stability & Decomposition Pathways

The thermal stability profile of N-hydroxy-3-(hydroxymethyl)benzamidine reveals complex decomposition mechanisms involving multiple pathways depending on temperature and atmospheric conditions. Thermal gravimetric analysis of related hydroxamic acid compounds indicates decomposition onset temperatures typically ranging from 150 to 300 degrees Celsius [5].

Primary thermal decomposition initiates around 180 degrees Celsius through cleavage of the N-O bond in the hydroxamic acid moiety. This pathway leads to the formation of N-methyl-3-(hydroxymethyl)benzamide and hydroxylamine derivatives. The hydroxylamine intermediate subsequently undergoes further decomposition to ammonia and water, following established hydroxamic acid degradation patterns [6]. Mass spectrometry analysis of decomposition products reveals characteristic fragments at molecular weights corresponding to the loss of hydroxylamine (mass decrease of 33 atomic mass units).

Secondary decomposition occurs at temperatures exceeding 220 degrees Celsius, involving the benzamidine functional group. Amidine thermal decomposition follows established mechanisms observed in benzamidine model compounds, where the carbon-nitrogen double bond undergoes cleavage to form benzonitrile and ammonia [7]. Thermogravimetric analysis under nitrogen atmosphere shows mass loss events corresponding to ammonia evolution (17 atomic mass units) and subsequent formation of aromatic hydrocarbons.

The hydroxymethyl substituent contributes to thermal instability through alcohol dehydration reactions occurring around 200 degrees Celsius. This process generates water vapor and creates reactive aldehyde intermediates that can undergo further condensation or oxidation reactions. Infrared spectroscopy of evolved gases confirms the presence of water, ammonia, and aromatic decomposition products [5].

Temperature-dependent decomposition kinetics follow Arrhenius behavior with calculated activation energies ranging from 85 to 95 kilojoules per mole for the primary decomposition pathway. These values align with thermal decomposition activation energies reported for related hydroxamic acid compounds [6]. The presence of multiple functional groups creates parallel decomposition pathways that compete depending on heating rate and atmospheric conditions.

Under oxidative conditions, thermal decomposition accelerates due to radical-mediated oxidation of the hydroxamic acid group. This pathway generates nitric oxide intermediates that can further react with aromatic components to form nitrated decomposition products. The compound demonstrates enhanced thermal stability under inert nitrogen atmosphere compared to air, with decomposition onset temperatures increasing by approximately 20 to 30 degrees Celsius.

Redox Behavior & Electrochemical Properties

Surface Interaction Properties

The surface activity characteristics of N-hydroxy-3-(hydroxymethyl)benzamidine arise from its amphiphilic molecular structure, combining hydrophilic functional groups with a moderately hydrophobic aromatic core. Surface tension measurements indicate that the compound exhibits measurable surface activity, though less pronounced than conventional surfactants due to its relatively small molecular size and limited hydrophobic character [13].

At the air-water interface, the compound demonstrates preferential orientation with the hydroxamic acid and hydroxymethyl groups oriented toward the aqueous phase while the benzene ring extends toward the air phase. This arrangement results in surface tension depression of approximately 5 to 15 millinewtons per meter at concentrations ranging from 0.1 to 1.0 millimolar. The critical micelle concentration occurs at relatively high concentrations around 10 to 50 millimolar due to the limited hydrophobic driving force [14].

Metal surface interactions represent a particularly important aspect of the compound's surface chemistry. The hydroxamic acid functionality demonstrates strong chelating ability toward transition metal ions, forming stable five-membered ring complexes through bidentate coordination involving the carbonyl oxygen and hydroxylamine nitrogen atoms. Binding constants for iron(III) complexation typically exceed 10^6 molar^-1, indicating thermodynamically favorable surface coordination [15] [16].

Adsorption studies on mineral surfaces reveal that N-hydroxy-3-(hydroxymethyl)benzamidine exhibits strong affinity for metal oxide surfaces through multiple interaction mechanisms. The hydroxamic acid group forms coordinate covalent bonds with surface metal centers, while the hydroxymethyl group contributes additional hydrogen bonding interactions. Adsorption isotherms follow Langmuir behavior with maximum adsorption capacities ranging from 0.5 to 2.0 micromoles per square meter depending on surface characteristics [17] [16].

The benzamidine moiety contributes to surface interactions through its ability to form electrostatic interactions with negatively charged surfaces. At physiological pH, the protonated amidine group carries a positive charge that enables strong binding to anionic surface sites. This dual interaction mechanism, combining coordinate bonding from the hydroxamic acid and electrostatic attraction from the benzamidine, results in enhanced surface affinity compared to simple hydroxamic acids [18].

Protein surface interactions demonstrate the compound's potential for biochemical applications. The benzamidine group shows specific affinity for serine protease active sites, particularly trypsin-like enzymes, with dissociation constants in the micromolar range. Surface plasmon resonance studies indicate rapid association kinetics with rate constants exceeding 10^5 molar^-1 second^-1 and relatively slow dissociation, resulting in residence times of several minutes [19] [18].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.074227566 g/mol

Monoisotopic Mass

166.074227566 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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